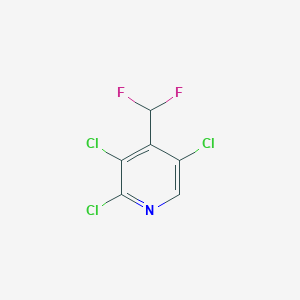
2,3,5-Trichloro-4-(difluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5-Trichloro-4-(difluoromethyl)pyridine is a chemical compound with the molecular formula C6H2Cl3F2N. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of three chlorine atoms and two fluorine atoms attached to the pyridine ring, making it a highly halogenated pyridine derivative.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trichloro-4-(difluoromethyl)pyridine typically involves halogenation reactions. One common method is the chlorination of 4-(difluoromethyl)pyridine using chlorine gas in the presence of a catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions on the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2,3,5-Trichloro-4-(difluoromethyl)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyridine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can lead to the removal of halogen atoms, resulting in less halogenated pyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide, sodium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products Formed
Nucleophilic Substitution: The major products are substituted pyridines where the chlorine atoms are replaced by the nucleophiles.
Oxidation: Pyridine N-oxides are the primary products.
Reduction: Less halogenated pyridine derivatives are formed.
科学的研究の応用
2,3,5-Trichloro-4-(difluoromethyl)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals. Its structural features may impart unique biological activities.
Medicine: Research into its potential therapeutic applications is ongoing. It may serve as a lead compound for the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of 2,3,5-Trichloro-4-(difluoromethyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of halogen atoms can enhance the compound’s binding affinity to these targets through halogen bonding interactions. The exact pathways involved can vary depending on the specific biological context.
類似化合物との比較
Similar Compounds
2,4-Dichloro-5-(difluoromethyl)pyridine: This compound has two chlorine atoms and two fluorine atoms on the pyridine ring, making it less halogenated than 2,3,5-Trichloro-4-(difluoromethyl)pyridine.
3,5-Difluoro-4-(trifluoromethyl)pyridine: This compound contains fluorine atoms and a trifluoromethyl group, but lacks chlorine atoms.
3-(Difluoromethyl)pyridine: This compound has only two fluorine atoms and no chlorine atoms.
Uniqueness
This compound is unique due to its specific pattern of halogenation. The presence of three chlorine atoms and two fluorine atoms on the pyridine ring imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C6H2Cl3F2N |
|---|---|
分子量 |
232.4 g/mol |
IUPAC名 |
2,3,5-trichloro-4-(difluoromethyl)pyridine |
InChI |
InChI=1S/C6H2Cl3F2N/c7-2-1-12-5(9)4(8)3(2)6(10)11/h1,6H |
InChIキー |
RTWGJWNVSOKOBI-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C(=N1)Cl)Cl)C(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(2,5-Dimethylphenyl)amino]formamide](/img/structure/B14023045.png)
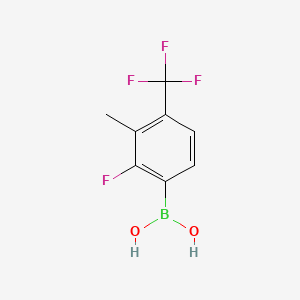
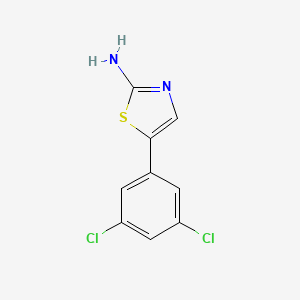
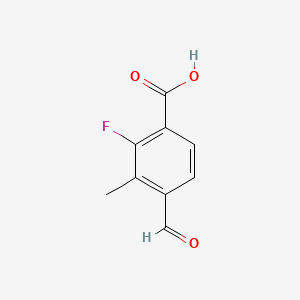
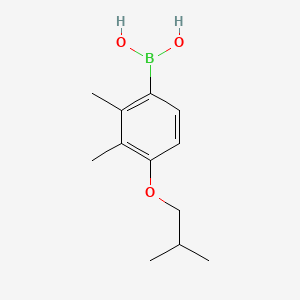
![3-(2-Bromo-7-oxo-4,5-dihydrofuro[2,3-c]pyridin-6-yl)piperidine-2,6-dione](/img/structure/B14023063.png)
![tert-Butyl (S)-7-(hydroxymethyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14023078.png)
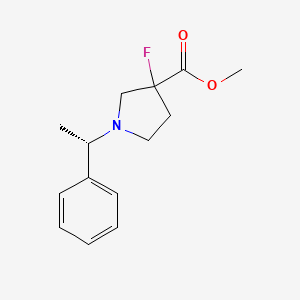
![4'-Bromo-2',5'-difluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14023090.png)
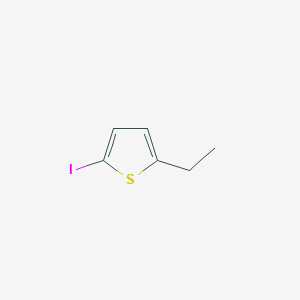
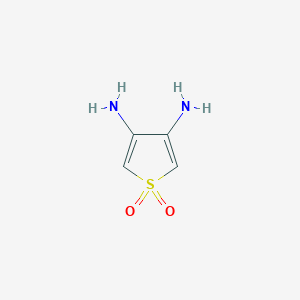
![(2'-Chloro-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B14023123.png)
